LogP Comparison: Enhanced Lipophilicity vs. Parent Azetidine-2-carboxylic Acid
The introduction of an N-cyclohexyl group dramatically increases lipophilicity compared to the unsubstituted parent compound. This property is critical for membrane permeability and bioavailability. The target compound exhibits a LogP of 1.42 , whereas the parent azetidine-2-carboxylic acid has a reported LogP of -0.83 .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 1.42 |
| Comparator Or Baseline | Azetidine-2-carboxylic acid (parent) = -0.83 |
| Quantified Difference | ΔLogP ≈ 2.25 |
| Conditions | Calculated/experimental LogP values from vendor datasheets and chemical databases . |
Why This Matters
This quantifiable difference in lipophilicity directly impacts a compound's suitability for applications requiring passive membrane diffusion, such as central nervous system (CNS) drug design or cell-based assays, making the target compound a preferred building block for more hydrophobic scaffolds.
